3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane
CAS No.:
Cat. No.: VC17660502
Molecular Formula: C14H19BrO2
Molecular Weight: 299.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19BrO2 |
|---|---|
| Molecular Weight | 299.20 g/mol |
| IUPAC Name | 3-(bromomethyl)-3-(phenylmethoxymethyl)oxane |
| Standard InChI | InChI=1S/C14H19BrO2/c15-10-14(7-4-8-16-11-14)12-17-9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
| Standard InChI Key | IRYZDGHLYDJYDY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(COC1)(COCC2=CC=CC=C2)CBr |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane features a six-membered oxane (tetrahydropyran) ring with substituents at the 3-position. The bromomethyl (-CH2Br) and benzyloxy methyl (-CH2OCH2C6H5) groups are attached to the same carbon atom, creating a sterically crowded environment that influences reactivity . The molecular formula is C14H19BrO2, with a molecular weight of 295.21 g/mol .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉BrO₂ |
| Molecular Weight | 295.21 g/mol |
| IUPAC Name | 3-(bromomethyl)-3-(phenylmethoxymethyl)oxane |
| InChI Key | JGLCFZQEWGOHAA-UHFFFAOYSA-N |
The stereoelectronic effects of the substituents modulate the compound’s interactions in chemical reactions, particularly in nucleophilic substitutions .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane involves sequential functionalization of the oxane core:
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Core Formation: Cyclization of a diol precursor to form the oxane ring.
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Benzyloxy Introduction: Reaction with benzyl alcohol under acidic or basic conditions.
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Bromomethylation: Treatment with brominating agents like N-bromosuccinimide (NBS) or PBr₃ .
A representative route is:
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Step 1: React 3-hydroxymethyloxane with benzyl bromide in the presence of a base (e.g., K₂CO₃) to install the benzyloxy group.
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Step 2: Brominate the remaining hydroxymethyl group using PBr₃ in anhydrous conditions.
Industrial Considerations
Industrial production would optimize for yield and purity through:
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Continuous Flow Reactors: To enhance reaction control and scalability.
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Catalytic Systems: Lewis acids (e.g., AlCl₃) to accelerate benzyloxy group installation.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), yielding derivatives like azides or thioethers . For example:
This reactivity is pivotal in medicinal chemistry for introducing pharmacophores.
Oxidation and Reduction
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Oxidation: The benzyloxy group converts to benzaldehyde using KMnO₄ or CrO₃.
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Reduction: Catalytic hydrogenation (H₂/Pd) removes the benzyl group, yielding a primary alcohol .
Table 2: Common Reactions and Products
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Nucleophilic Substitution | NaN₃, KCN | Azide, Nitrile |
| Oxidation | KMnO₄, CrO₃ | Benzaldehyde |
| Reduction | H₂/Pd | 3-(Hydroxymethyl)oxane |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a versatile intermediate in drug discovery. For example:
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Anticancer Agents: Bromomethyl groups facilitate cross-coupling reactions to attach bioactive moieties .
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Antiviral Compounds: Analogous structures have been explored as protease inhibitors.
Material Science
The rigid oxane core and bromine’s polarizability make it a candidate for:
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Liquid Crystals: Modifying mesogenic properties.
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Polymer Cross-Linkers: Enhancing thermal stability in resins.
Comparative Analysis with Related Compounds
Positional Isomers
Comparing 3- and 4-substituted oxanes reveals distinct behaviors:
| Compound | Reactivity (SN2) | Steric Hindrance |
|---|---|---|
| 3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane | Moderate | High |
| 4-[(Benzyloxy)methyl]-4-(bromomethyl)oxane | High | Low |
The 3-substituted isomer’s steric hindrance slows nucleophilic attacks but improves selectivity .
Halogen Variants
Replacing bromine with chlorine or iodine alters reactivity:
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Chlorine: Less reactive in SN2 due to weaker leaving group ability.
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Iodine: Higher reactivity but reduced stability.
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